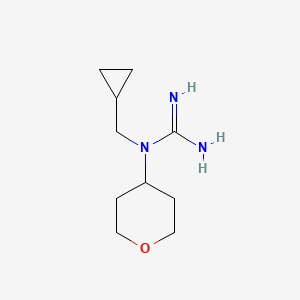
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
Vue d'ensemble
Description
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine, or 1-CPM-THP, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that can be synthesized in a number of ways and is used in a variety of laboratory experiments.
Applications De Recherche Scientifique
Guanidine Compounds in Heterocyclic Chemistry
Guanidine derivatives are pivotal in the synthesis of heterocyclic compounds, which have a broad spectrum of applications in medicinal chemistry and material science. The interaction of guanidine with fused pyrans demonstrates the synthetic utility of guanidine compounds in constructing complex heterocycles, offering pathways to substituted guanidines with potential biological activities (Osyanin et al., 2016). These reactions often involve conjugate additions and ring-opening mechanisms, showcasing the versatility of guanidine derivatives in organic synthesis.
Antibacterial Applications
The synthesis of novel heterocyclic compounds containing guanidine units has been explored for their antibacterial properties. For instance, derivatives produced from reactions involving guanidine hydrochloride have been found to exhibit significant antibacterial activities, highlighting the potential of guanidine-containing compounds in the development of new antibacterial agents (Azab et al., 2013). This research direction underscores the importance of guanidine derivatives in addressing the growing concern of antibiotic resistance.
Catalysis and Synthetic Applications
Guanidine derivatives serve as efficient catalysts in various organic transformations, including the synthesis of 4H-pyran derivatives. The use of guanidine bases in catalytic systems facilitates the one-pot condensation of key organic intermediates, demonstrating the catalytic prowess of guanidine derivatives in creating valuable heterocyclic structures (Peng et al., 2005). This catalytic activity is crucial for developing efficient and sustainable synthetic methodologies in organic chemistry.
Guanidinylation in Peptide Synthesis
The role of guanidine derivatives extends into peptide synthesis, where guanidinylation reagents are essential for modifying peptides with guanidine functionalities. Such modifications are vital for producing therapeutics and studying biological processes. The synthesis and application of guanidine derivatives in guanidinylation reactions enable the production of complex biomolecules, highlighting the intersection of guanidine chemistry with biotechnology and pharmaceutical development (Wester et al., 2021).
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13(7-8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKAUQURRGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




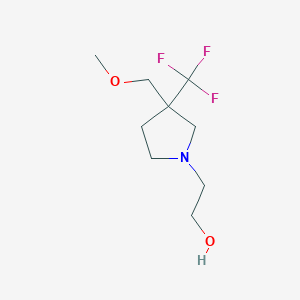
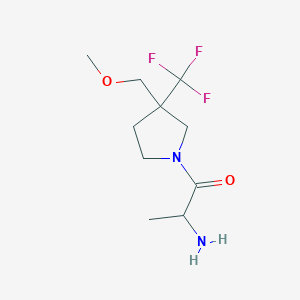
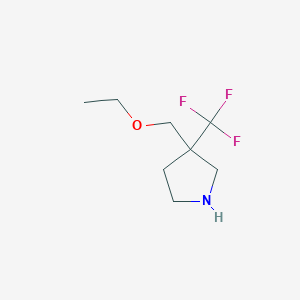

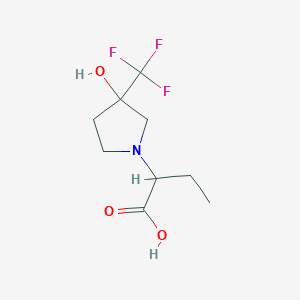

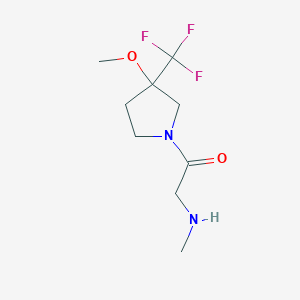

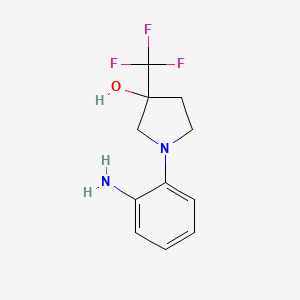
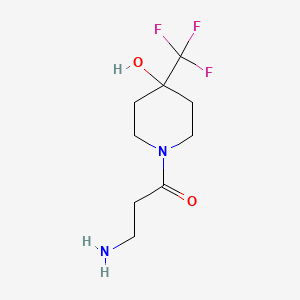
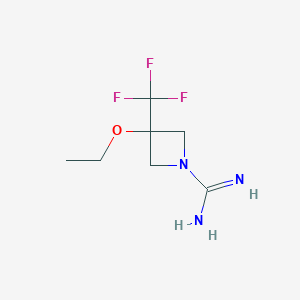
![(5-(3-Aminopropyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477421.png)
![4-(2-Azidoethyl)-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1477425.png)